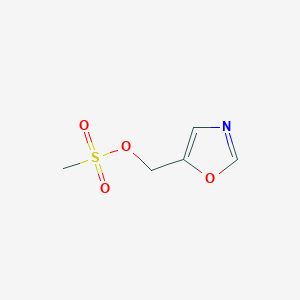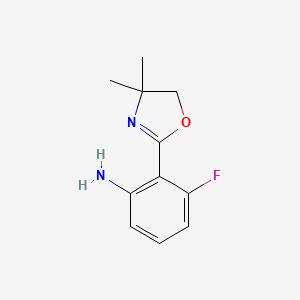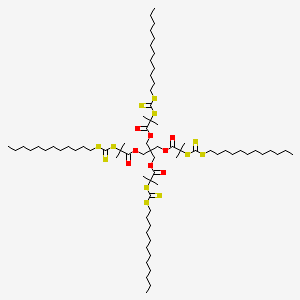
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) typically involves the reaction of dodecyl mercaptan with carbon disulfide to form dodecyl dithiocarbonate. This intermediate is then reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) undergoes various chemical reactions, including:
Oxidation: The thioester groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester groups can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) has several scientific research applications, including:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) involves its interaction with molecular targets through its thioester groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in crosslinking and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(aminoethoxy)propane: An acid-degradable amine monomer used in the synthesis of polyurea and polyurethane.
2,2-Bis(3-mercaptobutanoyl)oxy)methyl)propane-1,3-diyl bis(3-mercaptobutanoate): A compound with similar thioester groups used in polymer chemistry.
Uniqueness
2,2-Bis(((2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoyl)oxy)methyl)propane-1,3-diyl bis(2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate) is unique due to its multiple dodecylthio groups, which enhance its reactivity and stability. This makes it particularly suitable for applications requiring robust chemical interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C73H132O8S12 |
|---|---|
Molekulargewicht |
1522.6 g/mol |
IUPAC-Name |
[3-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxy-2,2-bis[(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxymethyl]propyl] 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C73H132O8S12/c1-13-17-21-25-29-33-37-41-45-49-53-86-65(82)90-69(5,6)61(74)78-57-73(58-79-62(75)70(7,8)91-66(83)87-54-50-46-42-38-34-30-26-22-18-14-2,59-80-63(76)71(9,10)92-67(84)88-55-51-47-43-39-35-31-27-23-19-15-3)60-81-64(77)72(11,12)93-68(85)89-56-52-48-44-40-36-32-28-24-20-16-4/h13-60H2,1-12H3 |
InChI-Schlüssel |
ONXYMIIQXBMPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCC(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)(COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC)COC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


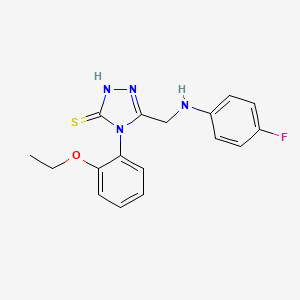
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
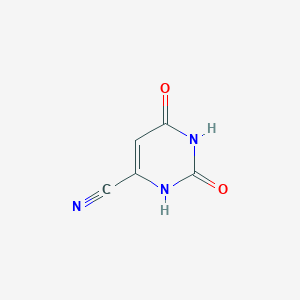

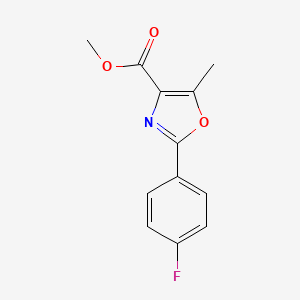
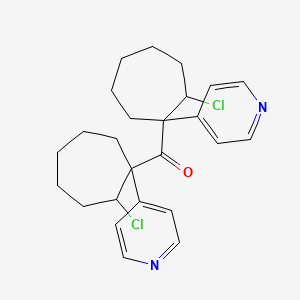

![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)



